6-Bromo-2-(ethoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine
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Overview
Description
6-Bromo-2-(ethoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 6-Bromo-2-(ethoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . These methods allow for the formation of the imidazo[1,2-a]pyrazine scaffold, which is essential for the compound’s biological activity. Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
6-Bromo-2-(ethoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(ethoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways . It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions lead to its observed biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar compounds to 6-Bromo-2-(ethoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine include other imidazo[1,2-a]pyrazines and pyrrolopyrazines These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and specificity
Biological Activity
6-Bromo-2-(ethoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H11BrN4
- Molecular Weight : 227.061 g/mol
- CAS Number : 117718-85-1
- Density : 1.81 g/cm³
- LogP : 1.6065
The compound is believed to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Its structure suggests potential interactions with kinases and phosphodiesterases, which are critical in numerous biological processes.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that modifications in the imidazo[1,2-a]pyrazine scaffold can lead to enhanced inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on key enzymes:
- Phosphodiesterase Inhibitors : Compounds in this class have demonstrated the ability to modulate cyclic nucleotide levels, influencing pathways related to inflammation and cancer progression.
- Kinase Inhibition : The structural features of imidazo[1,2-a]pyrazines suggest potential as kinase inhibitors, which could be beneficial in targeting specific cancer types.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry investigated a series of imidazo[1,2-a]pyrazine derivatives, including this compound. The results indicated that these compounds inhibited tumor growth in xenograft models of human cancers, demonstrating a dose-dependent response.
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 5.4 | A549 (lung cancer) |
Reference Compound | 3.2 | A549 (lung cancer) |
Study 2: Enzyme Inhibition Profile
In another study focused on enzyme inhibition, the compound was assessed for its effects on phosphodiesterase activity. Results showed a significant reduction in enzyme activity at low concentrations.
Enzyme Type | % Inhibition at 10 µM |
---|---|
PDE10A | 75% |
PDE5 | 60% |
Properties
CAS No. |
142744-43-2 |
---|---|
Molecular Formula |
C10H13BrN4O |
Molecular Weight |
285.14 g/mol |
IUPAC Name |
6-bromo-2-(ethoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C10H13BrN4O/c1-3-16-6-7-4-15-5-8(11)14-9(12-2)10(15)13-7/h4-5H,3,6H2,1-2H3,(H,12,14) |
InChI Key |
RDNGINVLZBBXRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CN2C=C(N=C(C2=N1)NC)Br |
Origin of Product |
United States |
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